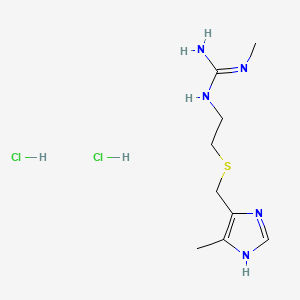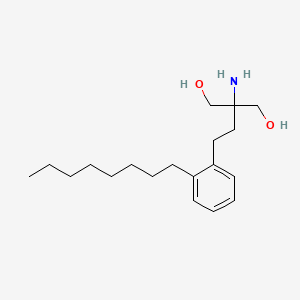
シナカルセト N-オキシド
概要
説明
Cinacalcet N-Oxide is a compound with the CAS Number: 1229224-94-5 . It is related to Cinacalcet, a drug that acts as a calcimimetic (i.e., it mimics the action of calcium on tissues) and is used to treat hyperparathyroidism due to parathyroid tumors or renal failure .
Physical And Chemical Properties Analysis
Cinacalcet N-Oxide has a molecular weight of 373.42 . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.科学的研究の応用
シナカルセト N-オキシド: 科学研究における応用の包括的な分析
分析方法の開発: シナカルセト N-オキシドは、分析方法の開発に利用されます。これらの方法は、医薬品の試験と研究の正確性と信頼性を確保するために不可欠です。 この化合物は、シナカルセトの商業生産中の方法バリデーション (AMV) または承認済み医薬品 (ANDA) のために使用できます {svg_1}.
品質管理: 製薬業界では、高い品質基準を維持することが最優先事項です。 シナカルセト N-オキシドは、医薬品の純度、効力、および一貫性を監視するのに役立つ品質管理 (QC) アプリケーションにおいて役割を果たします {svg_2}.
薬剤耐性菌の治療: 最近の研究では、シナカルセトは、特に黄色ブドウ球菌などの薬剤耐性菌株に対して、抗菌および抗バイオフィルム能力を示すことが示されています。 この研究は、シナカルセト N-オキシドに特化したものではありませんが、多剤耐性感染症の治療における潜在的な応用を示唆しています {svg_3}.
薬物-DNA 相互作用研究: 薬物が DNA と相互作用する仕組みは、創薬における重要な研究分野です。シナカルセトに関する研究では、子牛胸腺由来の二本鎖デオキシリボ核酸 (ct-dsDNA) との結合様式について調査が行われています。 この研究は、より効果的な薬物を設計し、その作用機序を理解するために不可欠です {svg_4}.
5. 慢性腎臓病におけるカルシミメティック療法 シナカルセトは、組織へのカルシウムの作用を模倣するカルシミメティック療法で使用されていることが知られています。慢性腎臓病 (CKD) の成人における利点と害について研究されています。 この応用はシナカルセトに特化したものでありますが、シナカルセト N-オキシドの類似の用途に関する洞察を提供する可能性があります {svg_5}.
医薬品の研究開発: 高純度の化合物として、シナカルセト N-オキシドは、最先端の研究開発のために製薬業界に供給されています。 製造業者は、革新的な科学的探求のためにこの化合物を提供することに誇りを持っています {svg_6}.
Safety and Hazards
作用機序
Target of Action
Cinacalcet N-Oxide primarily targets the calcium-sensing receptors (CaSR) that are expressed in various human organ tissues . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Cinacalcet N-Oxide acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptors . This increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
Cinacalcet N-Oxide affects several biochemical pathways. It interacts with skin repair-related mechanisms, including inflammation and nitric oxide pathways . It also plays a role in the CaSR-CaMKKβ-LKB1-AMPK-eNOS pathway in the kidney .
Pharmacokinetics
Cinacalcet N-Oxide is rapidly and extensively metabolized . After administration, it undergoes oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via β-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring . The pharmacokinetics of Cinacalcet N-Oxide are dose proportional over the dose range of 30–180 mg . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .
Result of Action
The primary result of Cinacalcet N-Oxide’s action is the lowering of parathyroid hormone levels, which leads to a decrease in serum calcium levels . This can prevent progressive bone disease and adverse events associated with mineral metabolism disorders .
Action Environment
The action of Cinacalcet N-Oxide can be influenced by various environmental factors. For instance, its bioavailability increases if taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet n-oxide by approximately 2- and 4-fold, respectively .
生化学分析
Biochemical Properties
Cinacalcet N-Oxide, like its parent compound Cinacalcet, is expected to interact with the calcium-sensing receptor (CaSR), a G-protein coupled receptor located on the parathyroid glands . By increasing the sensitivity of the CaSR to activation by extracellular calcium, Cinacalcet N-Oxide may result in the inhibition of parathyroid hormone (PTH) secretion .
Cellular Effects
In cellular models, Cinacalcet has been shown to reduce oxidative stress and apoptosis, and increase autophagy . These effects are attributed to the increment of intracellular Ca2+ concentration and the phosphorylation of Ca2+/calmodulin-dependent protein kinase kinaseβ (CaMKKβ)-Liver kinase B1 (LKB1)-AMPK . It is reasonable to hypothesize that Cinacalcet N-Oxide may have similar effects.
Molecular Mechanism
The molecular mechanism of Cinacalcet N-Oxide is likely to be similar to that of Cinacalcet. Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion .
Temporal Effects in Laboratory Settings
For instance, in a study of patients with chronic kidney disease, daily intravenous dosing of Cinacalcet over 4 weeks resulted in a sustained reduction in PTH .
Dosage Effects in Animal Models
In animal models, different doses of Cinacalcet have shown varying effects. For example, in a study on rats, multiple doses of Cinacalcet were used and it was found that a dose of 1 mg/kg significantly increased skin flap survival rate . It is plausible that Cinacalcet N-Oxide may exhibit similar dosage-dependent effects.
Metabolic Pathways
Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with less than 1% of the parent drug excreted in the urine . The major routes of metabolism are N-dealkylation, leading to carboxylic acid derivatives, and oxidation of the naphthalene ring system to form dihydrodiols . Cinacalcet N-Oxide may follow similar metabolic pathways.
Transport and Distribution
Given that Cinacalcet is known to act on the calcium-sensing receptors expressed in various human organ tissues , it is reasonable to hypothesize that Cinacalcet N-Oxide may have a similar distribution.
Subcellular Localization
Studies on Cinacalcet suggest that it may be localized in peroxisomes
特性
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFTKSSGCGZLY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124033 | |
| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229224-94-5 | |
| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


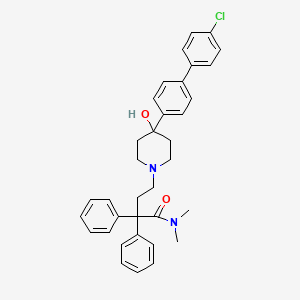
![7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B601816.png)
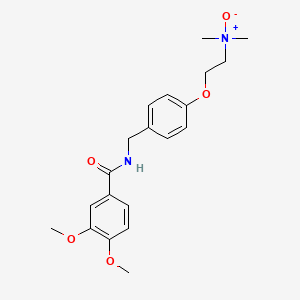

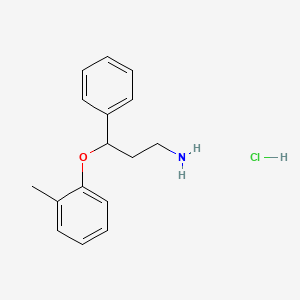

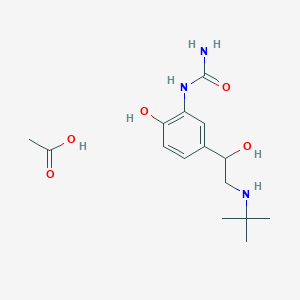

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)
